

Apigenin 7-O-methylglucuronide CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apigenin 7-O-methylglucuronide

Cat. No.: B8261623

[Get Quote](#)

An In-depth Technical Guide to Apigenin 7-O-methylglucuronide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Apigenin 7-O-methylglucuronide

This technical guide provides a comprehensive overview of **Apigenin 7-O-methylglucuronide**, a flavonoid of interest for its potential therapeutic applications, particularly in the context of genetic disorders affecting collagen synthesis.

Property	Value	Source
CAS Number	53538-13-9	[1]
Molecular Formula	C ₂₂ H ₂₀ O ₁₁	[1]
Molecular Weight	460.4 g/mol	[1]
IUPAC Name	methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyxane-2-carboxylate	[1]

Biological Activity and Therapeutic Potential

Apigenin 7-O-methylglucuronide has demonstrated significant biological activity, most notably in the context of Osteogenesis Imperfecta (OI) type I. Research indicates that this compound can normalize the diminished type I collagen biosynthesis characteristic of this genetic disorder. This effect is achieved without impacting overall protein synthesis, suggesting a specific mechanism of action. The therapeutic potential of **Apigenin 7-O-methylglucuronide** is linked to its ability to stimulate prolidase activity, an enzyme crucial for the final stage of collagen degradation and recycling of proline, which is essential for collagen biosynthesis.

The mechanism underlying the normalization of collagen synthesis by **Apigenin 7-O-methylglucuronide** in OI cells is believed to be mediated through $\beta 1$ -integrin signaling.

Experimental Protocols

This section details the key experimental methodologies for the investigation of **Apigenin 7-O-methylglucuronide**'s biological effects.

Chemical Synthesis of Apigenin 7-O-methylglucuronide

While a detailed, publicly available step-by-step synthesis protocol for **Apigenin 7-O-methylglucuronide** is not readily found, a general strategy for the synthesis of flavonoid glucuronides can be adapted. This typically involves a multi-step process:

- Protection of Hydroxyl Groups: The hydroxyl groups of apigenin, other than the 7-OH group, are protected using suitable protecting groups to ensure regioselectivity.
- Glycosylation: The protected apigenin is then reacted with a methyl-protected glucuronic acid donor, often an activated species like a trichloroacetimidate, in the presence of a suitable catalyst.
- Deprotection: The protecting groups on the flavonoid backbone and the glucuronic acid moiety are removed under specific conditions to yield the final product.
- Purification: The synthesized **Apigenin 7-O-methylglucuronide** is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Confirmation: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC)
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)
- Mass Spectrometry (MS)

Culture of Osteogenesis Imperfecta (OI) Type I Fibroblasts

- **Cell Source:** Skin fibroblasts are obtained from patients diagnosed with Osteogenesis Imperfecta type I.
- **Culture Medium:** Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and L-glutamine.
- **Incubation Conditions:** Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- **Subculturing:** Cells are passaged upon reaching 80-90% confluence using standard trypsinization procedures.

Quantification of Type I Collagen Synthesis

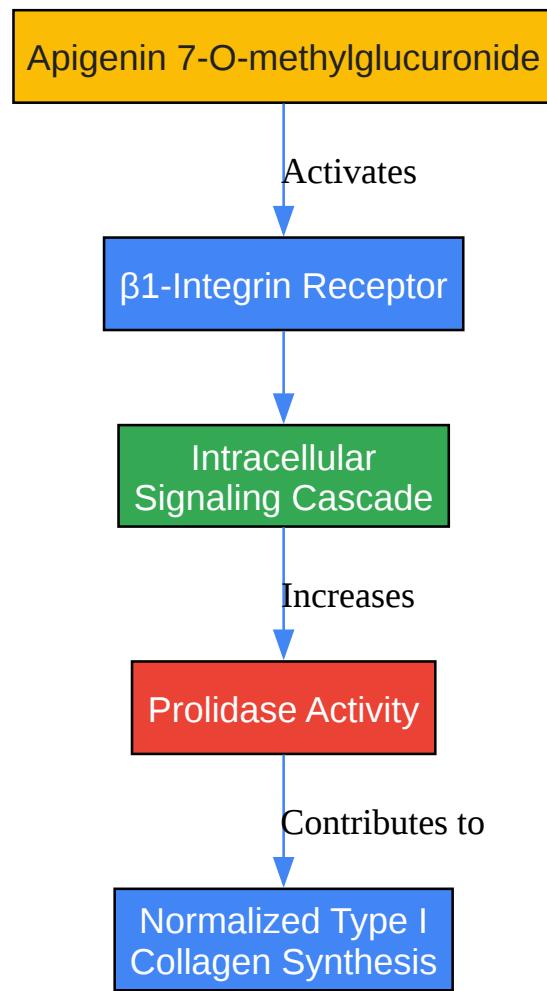
- **Cell Seeding:** OI type I fibroblasts are seeded in culture plates at a predetermined density.
- **Treatment:** Cells are treated with varying concentrations of **Apigenin 7-O-methylglucuronide**. A vehicle control (e.g., DMSO) is included.
- **Metabolic Labeling (Optional):** To quantify newly synthesized collagen, cells can be incubated with a radiolabeled amino acid, such as $[^3\text{H}]\text{-proline}$.
- **Sample Collection:** After the treatment period, both the cell culture medium and the cell lysate are collected.

- Collagen Quantification:
 - ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) specific for human type I collagen can be used to measure the amount of collagen in the medium and cell lysate.[2]
 - Western Blot: Denatured protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the $\alpha 1$ chain of type I collagen. [3] A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.
 - Hydroxyproline Assay: As hydroxyproline is almost exclusive to collagen, its quantification in hydrolyzed samples provides an estimate of total collagen content.

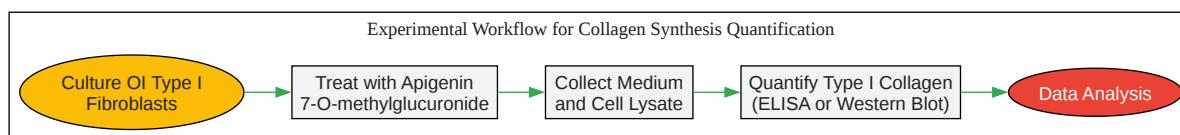
Polidase Activity Assay

- Cell Lysate Preparation: Fibroblasts are harvested, washed, and lysed to release intracellular enzymes.
- Assay Principle: Polidase activity is determined by measuring the rate of hydrolysis of a specific substrate, typically glycyl-L-proline. The released L-proline is then quantified.
- Reaction Mixture: The cell lysate is incubated with a reaction buffer containing glycyl-L-proline and $MnCl_2$, as manganese ions are required for polidase activity.
- Proline Quantification: The amount of L-proline released is measured using a colorimetric method, for example, with ninhydrin, which produces a colored product that can be quantified spectrophotometrically at 515 nm.[4][5]
- Calculation: Polidase activity is typically expressed as nanomoles of proline released per minute per milligram of protein.

Analysis of $\beta 1$ -Integrin Signaling Pathway

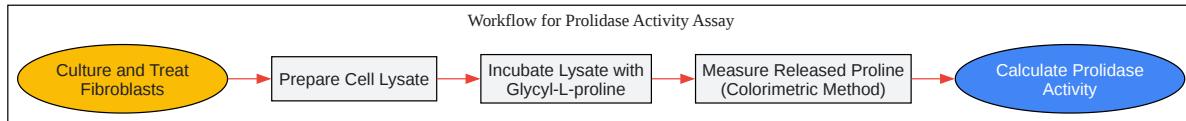

- Protein Extraction: Following treatment with **Apigenin 7-O-methylglucuronide**, total protein is extracted from the OI type I fibroblasts.
- Western Blot Analysis:

- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for $\beta 1$ -integrin. To investigate downstream signaling, antibodies against phosphorylated forms of key signaling proteins (e.g., FAK, ERK) can also be used.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Densitometry is used to quantify the relative protein expression levels, which are often normalized to a loading control such as β -actin or GAPDH.


Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Cellular Response to Apigenin 7-O-methylglucuronide in OI Type I Fibroblasts


[Click to download full resolution via product page](#)

Proposed signaling pathway of **Apigenin 7-O-methylglucuronide**.

[Click to download full resolution via product page](#)

Workflow for quantifying collagen synthesis.

[Click to download full resolution via product page](#)

Workflow for prolidase activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Apigenin 7-O-methylglucuronide | C22H20O11 | CID 5387369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of prolidase activity [bio-protocol.org]
- 5. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]
- To cite this document: BenchChem. [Apigenin 7-O-methylglucuronide CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8261623#apigenin-7-o-methylglucuronide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com